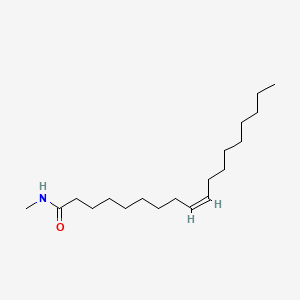

(Z)-N-Methyl-9-octadecenamide

Beschreibung

Overview of Fatty Acid Amides as Bioactive Lipids

Fatty acid amides are a class of lipid molecules characterized by a fatty acid linked to an amine through an amide bond. pnas.org These compounds are recognized as important endogenous signaling molecules involved in a wide array of physiological processes. nih.gov Their functions are diverse, ranging from the regulation of sleep and pain to influences on the cardiovascular and nervous systems. ontosight.aiontosight.ai

The biological activity of fatty acid amides is largely determined by the nature of both the fatty acid and the amine components. nih.gov For instance, N-acylethanolamines, a well-studied subclass, include the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), which plays a crucial role in the central nervous system. nih.gov Other fatty acid amides, such as oleamide (B13806), have been identified as sleep-inducing factors. ontosight.ai The discovery of these bioactive lipids has opened new avenues for understanding complex biological regulatory mechanisms and has spurred research into their potential as therapeutic agents. nih.gov

Historical Context of (Z)-N-Methyl-9-octadecenamide Discovery and Research Trajectory

The journey to understanding this compound is rooted in the broader history of fatty acid amide research. The first non-sphingosine-based fatty acid amide, N-palmitoylethanolamine, was isolated from egg yolk in 1957. nih.gov However, it was the identification of oleamide (the primary amide of oleic acid) in the cerebrospinal fluid of sleep-deprived cats in 1995 that significantly propelled research in this area. pnas.org

Significance of this compound as a Specific N-Methylated Fatty Acid Amide in Biological Systems

The N-methylation of the oleamide structure to form this compound has a significant impact on its biological and chemical properties. The presence of the methyl group on the nitrogen atom differentiates it from the primary amide, oleamide. This structural alteration can influence several factors, including the molecule's polarity, its ability to form hydrogen bonds, and its interaction with biological targets such as receptors and enzymes. pnas.org

Research comparing the activity of oleamide with its N-methylated counterpart has revealed differences in their potency and efficacy in various biological assays. For example, studies on the inhibition of gap junction communication showed that N-methyloleamide was a potent inhibitor, with comparable potency to oleamide itself. pnas.org This suggests that the hydrogen bond donor capability of the primary amide in oleamide is not essential for this particular activity. pnas.org The N-methylation can also affect the metabolic stability of the compound. For instance, the enzyme fatty acid amide hydrolase (FAAH), which degrades oleamide, may have a different affinity and catalytic efficiency for N-methyloleamide. nih.gov

Furthermore, the N-methyl group can alter the molecule's conformational flexibility and its binding orientation within a receptor's active site. This can lead to different or modulated effects on various neurotransmitter systems, including the cannabinoid and serotonin (B10506) systems, where oleamide and its analogs are known to interact. ontosight.ai The study of this compound, therefore, provides valuable insights into the subtle structural modifications that can fine-tune the biological activity of this important class of lipid signaling molecules.

Data Tables

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | System/Target | Reference |

| This compound | Sleep Regulation | Central Nervous System | ontosight.ai |

| This compound | Pain Perception | Not Specified | ontosight.ai |

| This compound | Cannabinoid System Interaction | Cannabinoid Receptors | ontosight.ai |

| Oleamide | Inhibition of Gap Junction Communication | Glial Cells | pnas.org |

| N-methyloleamide | Inhibition of Gap Junction Communication | Glial Cells | pnas.org |

Eigenschaften

CAS-Nummer |

70858-46-7 |

|---|---|

Molekularformel |

C19H37NO |

Molekulargewicht |

295.5 g/mol |

IUPAC-Name |

(Z)-N-methyloctadec-9-enamide |

InChI |

InChI=1S/C19H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h10-11H,3-9,12-18H2,1-2H3,(H,20,21)/b11-10- |

InChI-Schlüssel |

NJNFUPWMCKHLRE-KHPPLWFESA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC |

Herkunft des Produkts |

United States |

Synthesis and Biosynthesis of Z N Methyl 9 Octadecenamide

Chemical Synthetic Methodologies for (Z)-N-Methyl-9-octadecenamide and Analogues

The creation of this compound and similar N-alkyl amides in a laboratory setting can be approached through a multi-step process, typically involving the synthesis of the primary amide followed by N-alkylation.

The synthesis of this compound is not commonly detailed as a direct, one-step process in widely available literature. However, its synthesis can be logically derived from established methods for producing its parent compound, (Z)-9-Octadecenamide (Oleamide), and standard N-methylation techniques.

A primary route involves a two-step sequence:

Formation of Oleamide (B13806): The synthesis begins with (Z)-9-octadecenoic acid (oleic acid). A common and efficient method involves the conversion of oleic acid into an acyl chloride intermediate. This is often achieved by reacting oleic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in an appropriate solvent. The resulting oleoyl chloride is then reacted with an amine source, such as ammonia or ammonium hydroxide, to form the primary amide, oleamide.

N-methylation of Oleamide: The subsequent step is the N-methylation of the newly formed oleamide. A widely used method for the N-methylation of amides involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with a methylating agent. For instance, sodium hydride can be used as the base to create an amide anion, which then reacts with methyl iodide to yield the final N-methylated product, this compound.

An alternative method for creating the initial oleamide involves direct amidation of oleic acid by heating it with ammonia gas at high temperatures and pressures. While potentially simpler in concept, this method requires more specialized equipment to handle the gaseous reactant and high-pressure conditions.

The synthesis of analogues, such as N-ethyl-9-octadecenamide, follows the same logical pathway, substituting the methylating agent with a corresponding ethylating agent (e.g., ethyl iodide) in the second step.

Table 1: Common Reagents in the Synthesis of this compound and Analogues

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|

| Amide Formation (Method 1) | (Z)-9-octadecenoic acid | 1. Oxalyl Chloride 2. Ammonia | (Z)-9-Octadecenamide | | Amide Formation (Method 2) | (Z)-9-octadecenoic acid | Ammonia (gas) | (Z)-9-Octadecenamide | | N-Methylation | (Z)-9-Octadecenamide | 1. Sodium Hydride 2. Methyl Iodide | this compound | | Analogue Synthesis (Example) | (Z)-9-Octadecenamide | 1. Sodium Hydride 2. Ethyl Iodide | (Z)-N-Ethyl-9-octadecenamide |

Modifications and Optimization of Synthesis Protocols

Modifications to the synthesis of N-alkyl amides focus on improving yield, purity, and reaction conditions. For the initial synthesis of the oleamide precursor, one study reported a yield of 85.1% and a purity of 98.6% when starting from oleic acid, demonstrating a highly efficient conversion.

Optimization of the N-methylation step involves careful selection of the base, solvent, and reaction temperature to maximize the yield of the desired N-methyl product while minimizing side reactions. The use of strong, non-nucleophilic bases is crucial to prevent competition with the amide anion. Furthermore, Design of Experiments (DoE) methodologies have been applied to optimize the synthesis of related N-alkylated compounds, systematically varying factors like reagent equivalents and solvent dilution to achieve high degrees of methylation while controlling for process challenges like viscosity.

Enzymatic approaches also represent a significant area of protocol optimization. The use of enzymes, such as lipases or acyltransferases, offers a greener and more selective alternative to traditional chemical synthesis. These biocatalytic methods can directly couple a fatty acid or its ester with an amine (like methylamine) to form the N-substituted amide under milder, solvent-free, or aqueous conditions. This avoids the need for harsh reagents and can lead to higher selectivity and easier product purification.

Endogenous Production and Biosynthesis Pathways

While the parent compound, oleamide, is a well-documented endogenous lipid, the specific pathways for the biosynthesis of its N-methylated form in biological systems are less clearly defined but can be inferred from known biochemical processes.

The primary amide, (Z)-9-Octadecenamide (oleamide), is recognized as an endogenous metabolite found in mammals. It was first identified in the cerebrospinal fluid of sleep-deprived cats and is known to accumulate during periods of sleep deprivation, suggesting a role as a signaling molecule in regulating the sleep-wake cycle. Its structural similarity to anandamide (B1667382), an endocannabinoid, has prompted extensive research into its biological functions. While oleamide is confirmed as an endogenous lipid, the presence of this compound as a naturally occurring lipid in mammalian systems is not as widely documented and remains an area for further investigation.

The biosynthesis of fatty acid amides in mammals involves specific enzymatic pathways. The precursor for oleamide is believed to be N-oleoylglycine, which is then converted to the primary amide. The degradation of oleamide is well-characterized and is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), the same enzyme that metabolizes anandamide.

The biosynthesis of the N-methylated form would require an additional enzymatic step: the transfer of a methyl group to the amide nitrogen of oleamide. While a specific enzyme for this reaction has not been definitively identified, the mechanism would likely involve an N-methyltransferase enzyme. These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor. In mammals, enzymes like Nicotinamide N-methyltransferase (NNMT) catalyze the N-methylation of nicotinamide and other pyridines. It is plausible that a similar, yet-to-be-identified methyltransferase could act on fatty acid primary amides like oleamide to produce their N-methylated counterparts.

Table 2: Key Molecules in the Putative Biosynthesis of this compound

| Molecule Type | Name | Role |

|---|---|---|

| Precursor Fatty Acid | Oleic Acid | Carbon backbone source |

| Primary Amide | (Z)-9-Octadecenamide (Oleamide) | Direct precursor for N-methylation |

| Degrading Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Metabolizes Oleamide |

| Putative Methyl Donor | S-adenosyl-L-methionine (SAM) | Provides the methyl group |

| Putative Enzyme Class | N-methyltransferase | Catalyzes the N-methylation step |

Microbial Production and Biosynthetic Potential

There is evidence suggesting that microorganisms are capable of producing fatty acid amides. For instance, oleamide has been identified in dairy products fermented with the fungus Penicillium candidum, indicating that this microbe possesses the necessary biosynthetic machinery to produce this lipid.

Furthermore, the enzymatic synthesis of various fatty acid amides has been demonstrated using microbial enzymes, particularly lipases from sources like Candida rugosa. These enzymes can catalyze the amidation reaction between fatty acid esters and amines. This biocatalytic potential suggests that microorganisms could be engineered or selected for the production of specific N-alkyl amides, including this compound, by providing the appropriate fatty acid and amine precursors. This opens up possibilities for sustainable and controlled production of these compounds through fermentation or biocatalytic processes.

Degradation and Metabolism of this compound

Enzymatic Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The principal enzyme responsible for the degradation of a wide range of fatty acid amides (FAAs) is Fatty Acid Amide Hydrolase (FAAH) nih.gov. FAAH is an integral membrane enzyme that terminates the signaling of lipids like anandamide and oleamide by hydrolyzing the amide bond to yield the corresponding fatty acid and amine nih.gov. It is a key regulator of the levels of these bioactive lipids in the body nih.gov.

Given its broad substrate specificity, FAAH is the primary candidate for the hydrolysis of this compound. The reaction would cleave the amide bond, releasing oleic acid and methylamine. The efficiency of this hydrolysis can be influenced by the N-methyl group, which may alter the substrate's affinity for the FAAH active site compared to its primary amide counterpart, oleamide. Recent studies have shown that FAAH functions as an allosteric enzyme, meaning the binding of a substrate to one active site in its homodimeric structure can influence the activity of the other site nih.gov. This cooperative behavior is a critical factor in its catalytic mechanism nih.gov.

Other Metabolic Enzymes and Pathways

Beyond direct hydrolysis by FAAH, other significant metabolic pathways exist for N-methylated compounds. The N-methyl group is a target for oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes nih.govcea.frresearchgate.net.

The key pathway is N-demethylation , an oxidative process where the N-methyl group is converted to a hydroxymethyl intermediate, which is unstable and subsequently breaks down to yield the corresponding N-dealkylated amide (oleamide) and formaldehyde nih.govnih.govresearchgate.netresearchgate.net. This biotransformation is a common route for the metabolism of many pharmaceuticals and xenobiotics containing tertiary or secondary amine functionalities acs.orgnih.gov.

Another potential route is N-oxidation , which can be catalyzed by both CYPs and Flavin-containing monooxygenases (FMOs). This pathway would lead to the formation of an N-oxide metabolite nih.gov. The relative contribution of N-demethylation versus N-oxidation can vary depending on the specific CYP and FMO isoforms present and the chemical structure of the substrate nih.gov.

Table 2: Major Metabolic Pathways for this compound

| Metabolic Pathway | Enzyme Family | Action | Primary Metabolites |

| Amide Hydrolysis | Fatty Acid Amide Hydrolase (FAAH) | Cleavage of the amide bond | Oleic Acid, Methylamine |

| N-Demethylation | Cytochrome P450 (CYP) | Oxidation and removal of the methyl group | (Z)-9-Octadecenamide (Oleamide), Formaldehyde |

| N-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | Addition of an oxygen atom to the nitrogen | This compound-N-oxide |

Implications of Metabolic Stability for Biological Activity

The metabolic stability of this compound is a crucial determinant of its biological activity. The presence of the N-methyl group can significantly alter its susceptibility to enzymatic degradation compared to the unsubstituted oleamide.

N-methylation is a known strategy in medicinal chemistry to enhance the metabolic stability of peptides and other bioactive molecules researchgate.net. By modifying the amide bond, N-methylation can increase resistance to hydrolysis by proteases and amidases like FAAH. A slower rate of hydrolysis by FAAH would lead to a longer biological half-life, potentially resulting in a more sustained or potent effect compared to oleamide researchgate.net.

Molecular and Cellular Mechanisms of Action of Z N Methyl 9 Octadecenamide

Receptor Interactions and Binding Affinities

The interaction of fatty acid amides with various receptor systems is a key aspect of their biological activity. While specific binding affinities for (Z)-N-Methyl-9-octadecenamide are not widely documented, the engagement of the closely related oleamide (B13806) with multiple receptor families has been characterized.

This compound belongs to the family of fatty acid amides, which includes the endocannabinoid anandamide (B1667382). While direct, high-affinity binding of this compound to cannabinoid receptors CB1 and CB2 has not been established, the related endogenous compound oleamide is known to interact with the endocannabinoid system. Oleamide can enhance the effects of anandamide through a phenomenon known as the "entourage effect" windows.net. This suggests that while it may not be a primary ligand, it can modulate the activity of the endocannabinoid system.

The CB1 receptors are primarily located on nerve terminals in the central and peripheral nervous systems, where they typically mediate the inhibition of neurotransmitter release windows.net. CB2 receptors are found predominantly on immune cells and are involved in modulating cytokine release and immune cell migration windows.netmdpi.com. The structural similarity of this compound to other endocannabinoids suggests a potential for interaction, though further research is required to determine specific binding affinities and functional activities at CB1 and CB2 receptors.

Table 1: Comparative Binding Affinities of Selected Cannabinoids at Human CB1 and CB2 Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| Δ⁹-THC | 15 | 51 |

| Anandamide | 89 | 371 |

| CP55,940 | 0.5 - 5.0 | 0.69 - 2.8 |

Note: Data for this compound is not currently available. This table provides context from known cannabinoid ligands.

The parent compound, oleamide, demonstrates activity across multiple serotonin (B10506) (5-HT) receptor subtypes. It has been identified as a nonselective agonist or allosteric modulator at 5-HT1A, 5-HT2A, and 5-HT2C receptors and as an inhibitor of the 5-HT7 receptor nih.gov. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand nih.gov.

5-HT1A Receptors: These receptors are involved in the regulation of mood and anxiety. Their activation typically leads to a reduction in neuronal firing nih.gov.

5-HT2A and 5-HT2C Receptors: These receptors share overlapping signal transduction pathways and are implicated in cognition, mood, and learning nih.gov. Oleamide and its synthetic analogues have been explored as positive allosteric modulators (PAMs) of these receptors, particularly 5-HT2C, for their potential therapeutic applications nih.gov.

5-HT7 Receptors: These receptors are involved in the regulation of circadian rhythms, learning, and memory. Oleamide has been shown to inhibit this receptor subtype nih.gov.

The structural modifications from oleamide to this compound could potentially alter the binding affinity and modulatory effects at these serotonin receptors, but specific studies are needed to confirm this.

Table 2: Reported Activity of Oleamide at Serotonin Receptors

| Receptor | Type of Activity |

|---|---|

| 5-HT1A | Agonist / Allosteric Modulator |

| 5-HT2A | Agonist / Allosteric Modulator |

| 5-HT2C | Agonist / Allosteric Modulator |

| 5-HT7 | Inhibitor |

This table summarizes the known interactions of the parent compound, oleamide.

Peroxisome proliferator-activated receptor alpha (PPAR-α) is a nuclear receptor and transcription factor that plays a central role in the regulation of lipid metabolism wikipedia.orgnih.gov. It is activated by a variety of endogenous ligands, including free fatty acids and their derivatives nih.govnih.gov. Upon activation, PPAR-α upregulates the expression of genes involved in fatty acid uptake, transport, and oxidation wikipedia.orgnih.gov.

Given that this compound is a derivative of oleic acid, a known fatty acid, it is plausible that it could function as a ligand for PPAR-α. Activation of PPAR-α by fatty acid derivatives can lead to reduced triglyceride levels nih.gov. For instance, 13-oxo-9,11-octadecadienoic acid, another fatty acid derivative, has been identified as a potent PPAR-α agonist nih.gov. However, direct studies confirming the activation of PPAR-α by this compound are required to establish this mechanism.

Adenylyl Cyclases (ACs): These enzymes are responsible for the synthesis of the second messenger cyclic AMP (cAMP) semanticscholar.org. The activity of membrane-bound adenylyl cyclases (mACs) can be regulated by lipids. Recent studies have shown that the transmembrane domains of mACs can act as receptors for fatty acids and anandamide, leading to either enhancement or attenuation of Gsα-stimulated activity depending on the AC isoform semanticscholar.org. Oleamide was shown to be a less efficacious enhancer of Gsα-stimulated mAC3 activity compared to other lipids like oleic acid semanticscholar.org. The N-methylation of the amide could influence its interaction with these enzyme receptors.

Free Fatty Acid Receptors (FFARs): This family of G protein-coupled receptors is activated by fatty acids of varying chain lengths nih.govguidetopharmacology.orgqub.ac.uk. For example, FFA1 (also known as GPR40) is activated by medium- to long-chain fatty acids, including oleic acid ed.ac.uk. As a derivative of oleic acid, this compound may interact with these receptors, although this has not been experimentally verified.

Intracellular Signaling Pathways and Cellular Responses

Gap junctions are specialized intercellular channels, formed by proteins called connexins, that allow for the direct passage of ions and small molecules between adjacent cells frontiersin.orgwikipedia.org. This form of communication is crucial for coordinating cellular activities in various tissues frontiersin.org.

The parent compound, oleamide, is a well-documented and potent inhibitor of gap junction communication nih.gov. Studies have shown that oleamide can decrease dye coupling between cells, a measure of gap junction functionality nih.gov. This inhibitory effect is specific, as the trans-isomer of oleamide, which has a different three-dimensional structure, does not affect gap junction communication nih.gov. The mechanism of inhibition may involve direct interaction with connexin proteins or alterations in the membrane environment surrounding the gap junction channels frontiersin.orgmdpi.com. Given the potent effect of oleamide, it is highly probable that this compound could also modulate gap junction communication, though the specific impact of the N-methyl group on this activity remains to be determined.

Effects on Voltage-Gated Ion Channels

This compound is structurally related to oleamide (cis-9,10-octadecenoamide), a fatty acid amide known to interact with several ion channels. Research on oleamide provides significant insights into the potential effects of its N-methylated analog on voltage-gated ion channels. Studies have shown that oleamide interacts with and blocks voltage-gated sodium (Na+) channels. nih.govmedipol.edu.tr This interaction is crucial as voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells. nih.govfrontiersin.org

| Channel Type | Effect of Oleamide (Analog) | Percent Inhibition | Reference |

| Voltage-Gated Sodium Channel (VGSC) | Inhibition / Blockade | 8.0 - 20.0% | medipol.edu.trbenthamdirect.comeurekaselect.com |

| Voltage-Gated Potassium Channel (VGKC) | Inhibition / Blockade | 6.2 - 14.2% | medipol.edu.trbenthamdirect.comeurekaselect.com |

Involvement in Sphingolipid Signaling Pathways (e.g., Ceramidase Inhibition by Related Analogs)

The sphingolipid signaling pathway is a critical network controlling cell fate decisions such as proliferation, apoptosis, and senescence. Central to this pathway is the balance between the pro-apoptotic lipid ceramide and the pro-proliferative lipid sphingosine-1-phosphate (S1P). nih.gov This balance is maintained by several enzymes, including ceramidases, which catalyze the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid.

There are five known human ceramidases: acid, neutral, and three alkaline ceramidases (ACER1, 2, and 3). escholarship.org The inhibition of these enzymes is a therapeutic strategy, particularly in oncology, to increase intracellular ceramide levels, thereby promoting cancer cell apoptosis. nih.gov While direct studies on this compound as a ceramidase inhibitor are limited, its structure as a fatty acid amide makes it a relevant analog to other known lipid-mimetic inhibitors. Pharmacological inhibition of ceramidases, such as acid ceramidase (ASAH1), has been shown to be a powerful strategy to eliminate cancer cells that could otherwise lead to tumor recurrence. nih.gov

Downstream Signaling Cascades and Gene Expression Modulation

By influencing the sphingolipid signaling pathway, analogs of this compound can trigger significant downstream signaling cascades and modulate gene expression. The accumulation of ceramide resulting from ceramidase inhibition activates cellular stress responses and apoptosis. escholarship.org Conversely, the depletion of sphingosine, the product of ceramide hydrolysis, leads to reduced levels of S1P. S1P exerts its effects by binding to a family of G protein-coupled receptors, promoting cell survival, migration, and proliferation. medipol.edu.tr

Therefore, inhibition of ceramidase by related analogs can lead to:

Induction of Apoptosis: Elevated ceramide levels can activate apoptotic pathways.

Inhibition of Cell Proliferation: Reduced S1P levels can halt the cell cycle and prevent uncontrolled growth. medipol.edu.tr

Modulation of Gene Expression: The shift in the ceramide/S1P ratio influences transcription factors and signaling pathways that control the expression of genes involved in cell survival, growth, and death.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of this compound is intrinsically linked to its specific chemical structure. SAR studies on related fatty acid amides help to elucidate which molecular features are critical for its function.

Impact of N-Methylation and Fatty Acyl Chain Modifications on Receptor Binding and Activity

N-methylation, the addition of a methyl group to the amide nitrogen, is a common strategy in medicinal chemistry that can significantly alter a molecule's properties and activity. benthamdirect.com This modification can impact pharmacological effects by improving how the compound fits into an enzyme's binding site. benthamdirect.com For secondary amides derived from aliphatic acids, N-methylation typically leads to a small increase in aqueous solubility and a higher lipophilicity (log D). benthamdirect.com This change in physicochemical properties can affect how the molecule interacts with protein targets and crosses cell membranes.

In some cases, N-methylation can drastically improve metabolic stability and intestinal permeability of peptide-based compounds. nih.gov However, the effect is not always positive; depending on the target, N-methylation can also decrease activity. frontiersin.org The long, 18-carbon fatty acyl chain is a defining feature, contributing significantly to the molecule's lipophilicity. Modifications to this chain, such as altering its length, can impact activity, with studies on other fatty acid amides showing that activity against bacteria and yeast increases with chain length up to a certain point. nih.gov

Influence of Double Bond Configuration and Location on Biological Efficacy

The geometry of the double bond in the fatty acyl chain is critical for the biological activity of many fatty acid amides. This compound possesses a cis (or Z) double bond between carbons 9 and 10. Research on its parent compound, oleamide, has demonstrated that this specific configuration is essential for many of its biological actions. nih.gov The trans isomer of oleamide is reportedly devoid of many of these effects, highlighting the stereospecificity of its interactions with biological targets. nih.gov This suggests that the bend in the acyl chain caused by the cis double bond is a crucial feature for proper binding to its receptors or target enzymes.

| Structural Feature | Importance for Biological Activity | Reference |

| N-Methylation | Modulates solubility, lipophilicity, metabolic stability, and receptor interaction. | benthamdirect.comnih.gov |

| Fatty Acyl Chain | Determines lipophilicity and overall size; length can be critical for potency. | nih.gov |

| Double Bond Configuration | The cis (Z) configuration is essential; trans isomers often lack biological activity. | nih.gov |

| Double Bond Location | The position at C9-C10 is a common feature of bioactive endogenous lipids. |

Computational Modeling and Molecular Docking Approaches for Receptor Interaction Analysis

To better understand how this compound and its analogs interact with their biological targets, computational methods are employed. Molecular docking and simulation are powerful tools used to predict the binding pose of a ligand within the active site of a protein. For instance, in silico DOCK screening and molecular simulations have been used to model how non-ceramide mimetic inhibitors bind to neutral ceramidase, supporting a binding pose similar to that of the natural substrate, ceramide. medipol.edu.tr Docking analyses have also been utilized to understand the impact of modifications like N-methylation on the pharmacological relevance and binding of compounds to their targets. frontiersin.org These computational approaches allow researchers to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, providing a rational basis for the observed structure-activity relationships and guiding the design of new, more potent analogs.

Biological Roles and Physiological Implications of Z N Methyl 9 Octadecenamide Preclinical Research

Neurobiological Functions in Animal Models

There is currently no available scientific evidence from animal models that specifically investigates the role of (Z)-N-Methyl-9-octadecenamide in the regulation of sleep and wakefulness. Research in this area has primarily focused on its structural analog, oleamide (B13806). researchgate.net

Preclinical studies dedicated to the analgesic properties and the modulation of pain perception by this compound have not been identified in the existing literature. The broader class of fatty acid amides has been noted for analgesic activities in experimental models, but specific data for the N-methyl derivative is absent. researchgate.net

Specific investigations into the effects of this compound on central nervous system functions such as thermoregulation and feeding behavior in animal models are not available. While related lipids are known to influence these processes, dedicated research on this particular compound is lacking. researchgate.net

Immunomodulatory and Anti-inflammatory Activities (In Vitro and Animal Studies)

There is no specific in vitro or in vivo research available that demonstrates the ability of this compound to inhibit the expression of pro-inflammatory cytokines. Studies on other oleic acid derivatives have shown such effects, but these findings cannot be directly attributed to the N-methylated form. researchgate.netnih.gov

Data from preclinical studies examining the modulation of immune cell responses, such as the activity of microglial cells, by this compound is not present in the current scientific literature. Research has explored the impact of other fatty acids on microglial activation and neuroinflammation, but this specific compound remains uninvestigated in this context. mdpi.comnih.gov

Antioxidant Properties and Oxidative Stress Mitigation

(Z)-9-octadecenamide, a compound structurally similar to this compound, is reported in some studies to possess strong antioxidant properties. researchgate.net However, research on chemically synthesized oleamide found that it exhibited only poor antioxidative activity. nih.gov This suggests that the antioxidant effects observed in natural extracts containing the compound may be due to other coexisting constituents. nih.gov For instance, the antioxidant activity in mountain celery seed oil, where oleamide is found, might be attributable to other components like gamma-selinene. nih.gov The broader class of unsaturated fatty acids, from which these amides are derived, is known for antioxidant effects. researchgate.net

Other Investigated Biological Activities (In Vitro and Preclinical Animal Models)

Preclinical studies have identified (Z)-9-octadecenamide as a potent hypolipidemic agent. researchgate.netnih.gov Research involving chemically synthesized oleamide demonstrated significant reductions in several key lipid markers. nih.gov In animal models, administration of the compound led to a marked decrease in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov Furthermore, it effectively lowered the LDL-C/HDL-C ratio and hepatic triglyceride levels. nih.gov Notably, the compound did not produce a significant effect on serum high-density lipoprotein cholesterol (HDL-C) or hepatic total cholesterol. nih.gov

Table 1: Summary of Hypolipidemic Effects of (Z)-9-octadecenamide

| Lipid Parameter | Observed Effect in Preclinical Models |

|---|---|

| Serum Triglycerides (TG) | Potent Decrease nih.gov |

| Serum Total Cholesterol (TC) | Potent Decrease nih.gov |

| Serum LDL-Cholesterol (LDL-C) | Potent Decrease nih.gov |

| LDL-C/HDL-C Ratio | Potent Decrease nih.gov |

| Hepatic Triglycerides (TG) | Potent Decrease nih.gov |

| Serum HDL-Cholesterol (HDL-C) | No Significant Effect nih.gov |

Compounds structurally related to this compound have demonstrated notable antimicrobial activity in in vitro studies. researchgate.net For example, the related fatty amide, (Z)-13-docosenamide, was shown to be effective against a range of pathogenic bacteria and fungi. nih.gov This analog possessed antimicrobial activity against bacteria including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. nih.gov It also showed inhibitory action against the fungi Penicillium aurantiogriseum and Aspergillus fumigatus. nih.gov The underlying fatty acid structures are also recognized for their antimicrobial potential against various pathogens. researchgate.netgjesm.netnih.gov

Table 2: Antimicrobial Activity of the Related Compound (Z)-13-docosenamide

| Organism Type | Pathogen | Finding |

|---|---|---|

| Bacteria | Bacillus subtilis | MIC of ~10 μg/mL nih.gov |

| Staphylococcus aureus | MIC of ~10 μg/mL nih.gov | |

| Klebsiella pneumoniae | MIC of ~10 μg/mL nih.gov | |

| Escherichia coli | MIC of ~10 μg/mL nih.gov | |

| Fungi | Penicillium aurantiogriseum | MIC of ~20 μg/mL nih.gov |

Several analogs of this compound have been investigated for their effects on the proliferation of cancer cells in vitro. A study on (Z)-13-docosenamide showed that it inhibited the cell viability and proliferation of hepatocellular carcinoma cells, with an IC₅₀ value of 23.8 ± 0.8 μg/mL. nih.gov

In other research focusing on a series of long-chain fatty acid amide derivatives, certain analogs displayed selective inhibition of cancer cell growth. nih.gov Specifically, N-palmitoyl dopamine and N-palmitoyl tyrosine demonstrated a high degree of specificity, inhibiting the proliferation of human breast cancer cells (HTB-126) while having minimal effect on normal human breast cells (HTB-125) from the same donor. nih.gov This selective action highlights the potential of this class of compounds in cancer research. nih.gov

Table 3: Antiproliferative Activity of Related Analogs in In Vitro Studies

| Compound/Analog | Cancer Cell Line | Key Finding |

|---|---|---|

| (Z)-13-docosenamide | Hepatocellular carcinoma | Inhibited cell viability and proliferation (IC₅₀ of 23.8 ± 0.8 μg/mL). nih.gov |

| N-palmitoyl dopamine | Human breast cancer (HTB-126) | Showed complete specificity of action at 10µM, inhibiting proliferation. nih.gov |

Analytical Methodologies for Z N Methyl 9 Octadecenamide Quantification and Identification

Chromatographic Techniques

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of long-chain amides like (Z)-N-Methyl-9-octadecenamide, GC analysis requires high oven temperatures. The methodology for the closely related parent compound, (Z)-9-Octadecenamide (oleamide), often involves a chemical derivatization step to increase volatility and improve chromatographic peak shape. lumirlab.comlumirlab.com Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the amide to a more volatile silyl (B83357) derivative, making it more amenable to GC analysis. lumirlab.comlumirlab.com

A typical GC system for this analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. A temperature program starting at a lower temperature and ramping up to approximately 280-300°C is generally required to ensure the elution of the compound. google.com

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a highly suitable alternative for analyzing this compound. A significant advantage of LC is that it can often be performed without chemical derivatization, which simplifies sample preparation and avoids potential side reactions. researchgate.net

The separation is typically achieved on a C8 or C18 stationary phase column. uni-wuppertal.de A mobile phase gradient consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compound from the column. For detection by mass spectrometry, a small amount of an acid like formic acid is commonly added to the mobile phase to facilitate the ionization of the analyte. nih.gov This technique offers robust separation of various fatty acid amides from complex biological or industrial samples. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is the definitive detection method for the structural confirmation and quantification of this compound. When coupled with a chromatographic inlet (GC or LC), it provides unparalleled selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. After the analyte elutes from the GC column, it enters the ion source of the mass spectrometer (typically via electron ionization, EI), where it is fragmented into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification.

For this compound, the mass spectrum would show a molecular ion (M+) corresponding to its molecular weight, along with a series of fragment ions that reveal its structure. Quantification can be performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only a few specific, abundant ions of the target molecule. This significantly improves sensitivity and selectivity by filtering out background noise from other co-eluting compounds. lumirlab.comlumirlab.com The table below outlines typical parameters that could be adapted for this analysis.

| Parameter | Typical Setting | Purpose |

| GC Column | Capillary column (e.g., DB-5ms, 30m x 0.25mm) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium (>99.999% purity) | Transports the sample through the column. |

| Injection Mode | Splitless or Split (e.g., 5:1) | Introduces the sample onto the column. |

| Oven Program | Initial 60°C, ramp 10-20°C/min to 280°C, hold 5 min | Controls the temperature to ensure proper compound separation and elution. google.comatlantis-press.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| MS Acquisition | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for sensitive quantification. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing non-volatile compounds in highly complex matrices like biological fluids. youtube.com It offers exceptional sensitivity and specificity, making it ideal for both untargeted metabolite profiling and hypothesis-driven targeted analysis. rsc.org

In untargeted profiling, the instrument acquires high-resolution mass spectra to identify a wide range of metabolites, including potentially unknown N-methyl fatty amides. For targeted analysis, a technique called Multiple Reaction Monitoring (MRM) is employed. rsc.org In MRM, the first mass spectrometer (Q1) is set to isolate the molecular ion (precursor ion) of this compound. This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the target molecule, providing excellent quantitative accuracy even at very low concentrations.

| Parameter | Conceptual Setting for this compound |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile/Methanol + 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ of the analyte |

| Product Ion (Q3) | A stable, high-abundance fragment ion |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Molecular networking is a modern bioinformatic approach used to visualize and annotate large LC-MS/MS datasets. It operates on the principle that structurally similar molecules produce similar fragmentation patterns. researchgate.net The software organizes the MS/MS data by creating a network where each node represents a unique molecule (or its fragmentation spectrum) and the connections (edges) between nodes represent a high degree of spectral similarity.

This technique is exceptionally useful for discovering new or related compounds. If a sample contains this compound and other related N-methyl fatty amides (e.g., with different chain lengths or degrees of saturation), these compounds would all cluster together in the molecular network. researchgate.netscispace.com If one compound in the cluster is identified (e.g., this compound via a standard), the identities of the other related but unknown compounds in the same cluster can be tentatively assigned based on their mass differences and shared fragmentation patterns. This accelerates the discovery of novel, structurally related molecules in complex natural extracts or biological systems. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. By analyzing the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), the precise connectivity and stereochemistry of the molecule can be confirmed.

While specific experimental data for this compound is not widely published, its expected NMR spectrum can be accurately predicted based on the well-documented spectra of its close analog, (Z)-9-octadecenamide (Oleamide), and by considering the effect of N-methylation.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the different types of hydrogen atoms in the molecule.

Olefinic Protons: The two protons on the cis-double bond (C9-C10) are expected to produce a characteristic multiplet signal around δ 5.35 ppm. The coupling constants between these protons are indicative of the cis (Z) geometry.

N-Methyl Protons: The most significant difference from the oleamide (B13806) spectrum would be the appearance of a signal corresponding to the methyl group attached to the nitrogen. This would likely appear as a doublet around δ 2.8 ppm, which may collapse to a singlet upon deuterium (B1214612) exchange of the N-H proton.

Amide Proton: The N-H proton would give rise to a broad signal, typically in the range of δ 5.5-6.0 ppm.

Aliphatic Chain Protons: The rest of the long hydrocarbon chain generates a series of signals, including a triplet for the terminal methyl group (C18) around δ 0.88 ppm and a complex overlapping region of methylene (B1212753) (-(CH₂)n-) protons between δ 1.25 and 1.65 ppm. The allylic protons (at C8 and C11) and the alpha-methylene protons (at C2) would appear as distinct multiplets around δ 2.01 ppm and δ 2.22 ppm, respectively future4200.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom.

Carbonyl Carbon: The amide carbonyl carbon (C1) is expected to resonate significantly downfield, at approximately δ 174-176 ppm future4200.com.

Olefinic Carbons: The two carbons of the double bond (C9 and C10) would appear in the characteristic olefinic region, around δ 130 ppm future4200.com.

N-Methyl Carbon: A distinct signal for the N-methyl carbon would be expected in the range of δ 26-30 ppm.

Aliphatic Carbons: The methylene carbons of the long aliphatic chain produce a cluster of signals between δ 22 and 37 ppm, with the terminal methyl carbon (C18) appearing furthest upfield at approximately δ 14 ppm future4200.com.

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all signals and confirms the molecular structure of this compound.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C1) | - | ~175 |

| -CH₂-C=O (C2) | ~2.22 (t) | ~36 |

| -CH=CH- (C9, C10) | ~5.35 (m) | ~130 |

| Terminal -CH₃ (C18) | ~0.88 (t) | ~14 |

| N-CH₃ | ~2.8 (d) | ~28 |

| N-H | ~5.8 (br s) | - |

| -(CH₂)n- | ~1.25-1.65 (m) | ~22-32 |

| Allylic -CH₂- | ~2.01 (m) | ~27 |

Q & A

Q. What are the standard synthetic protocols for (Z)-N-Methyl-9-octadecenamide, and how can reaction conditions be optimized?

The synthesis typically begins with 9(Z)-octadecenoic acid, which is converted to an acyl chloride using oxalyl chloride in ethylene dichloride (CH₂Cl₂) at 0–5°C . Subsequent reaction with methylamine or ammonia under controlled conditions yields the amide. Optimization parameters include:

- Temperature control : Maintaining 0–5°C during acyl chloride formation prevents side reactions.

- Solvent selection : CH₂Cl₂ ensures solubility and facilitates gas-phase reagent introduction (e.g., NH₃) .

- Purification : Flash chromatography with hexane–ethyl acetate (Hex–AcOEt) gradients (e.g., 7:1 to 4:1 ratios) is effective for isolating derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 296.4879 for methyl esters) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via olefinic proton coupling constants) .

- Thermodynamic Data : NIST Standard Reference Database 69 offers condensed-phase thermochemistry data for stability assessments .

Q. What safety protocols are critical when handling this compound?

Based on safety data sheets:

- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via approved waste facilities .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Derivatization strategies include:

- Side-chain functionalization : Reacting the acyl chloride with amines (e.g., 1-phenylethylamine) or thiols to produce analogs like (9Z,12Z)-N-(1-phenylethyl)-octadecadienamide (83–99% yield) .

- Hydroxyethylaminoethyl groups : Introducing polar groups (e.g., N-(2-((2-hydroxyethyl)amino)ethyl)oleamide) improves solubility and receptor binding .

- Activity screening : Use in vitro models (e.g., enzyme inhibition assays) to prioritize candidates for further study .

Q. How can contradictions in pharmacological data for this compound derivatives be resolved?

Address discrepancies via:

- Replication studies : Repeat experiments under standardized conditions (e.g., fixed molar ratios, solvent systems) .

- Multi-technique validation : Cross-verify bioactivity results with orthogonal methods (e.g., LC-MS for purity, SPR for binding kinetics) .

- Contextual analysis : Evaluate environmental factors (e.g., cell line variability, assay pH) that may influence outcomes .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Recommended methods:

Q. How do thermodynamic properties of this compound influence its experimental applications?

Key considerations:

- Melting point and solubility : Solid-state stability and solvent compatibility (e.g., CH₂Cl₂ vs. DMSO) affect reaction design .

- Thermal decomposition : Avoid temperatures >100°C to prevent degradation into hazardous byproducts (e.g., CO, NOₓ) .

- Partition coefficients (LogP) : Predict membrane permeability for cellular uptake studies using computational tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.